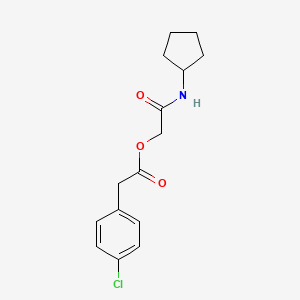![molecular formula C19H23FN6OS B2748295 4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941896-54-4](/img/structure/B2748295.png)
4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H23FN6OS and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tumor Imaging with Positron Emission Tomography
The compound 4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has been utilized in the development of radiolabeled probes for tumor imaging, particularly using positron emission tomography (PET). This application involves modifying similar compounds to enhance their uptake in tumors, thereby improving the effectiveness of imaging techniques in cancer diagnosis and monitoring (Xu et al., 2012).
Antiviral Activities
This compound is also significant in the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which have shown remarkable antiviral activities. Specifically, these compounds have been effective against avian influenza viruses, suggesting potential applications in the treatment or prevention of viral infections (Hebishy et al., 2020).
Applications in Medicinal Chemistry
Furthermore, the compound and its related derivatives have been explored as building blocks in medicinal chemistry, particularly for the synthesis of 3-amino-4-fluoropyrazoles. These compounds are valuable due to their potential for further functionalization, thus offering a wide range of applications in drug development and other areas of medicinal chemistry (Surmont et al., 2011).
Development of Antineoplastic Tyrosine Kinase Inhibitors
The compound has been instrumental in studying the metabolism of novel antineoplastic tyrosine kinase inhibitors in chronic myelogenous leukemia (CML) patients. Understanding the metabolism of these drugs, including the primary pathways and metabolites, is crucial for the effective treatment of CML (Gong et al., 2010).
Antitumor and Antimicrobial Activities
Lastly, the compound's derivatives have demonstrated significant antitumor and antimicrobial activities. This includes the synthesis of substituted pyrazoles, which have shown to be effective in inhibiting certain types of cancer cells and microorganisms, thereby contributing to the development of new therapeutic agents (Riyadh, 2011).
Mécanisme D'action
Target of Action
The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways in cells.
Biochemical Pathways
By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Pharmacokinetics
The compound has shown good antifungal activity in vitro , suggesting that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this application.
Result of Action
The inhibition of SDH by the compound leads to a disruption in energy production within the cell . This disruption can lead to cell death, explaining the compound’s antifungal activity .
Propriétés
IUPAC Name |
4-fluoro-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6OS/c1-12(2)10-22-16-15-11-23-26(17(15)25-19(24-16)28-3)9-8-21-18(27)13-4-6-14(20)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H,21,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTNXJPYNJFGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2748213.png)
![3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2748214.png)

![2-(3-methylphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748222.png)
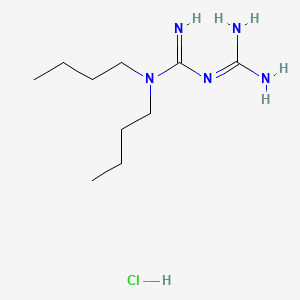
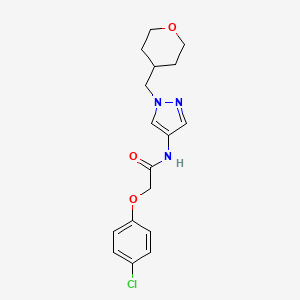

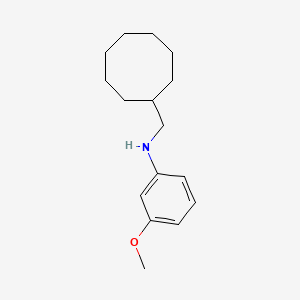

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2748229.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2748230.png)
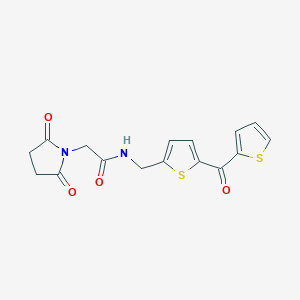
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2748233.png)
